molecular formula C14H11BrFNO B8009227 N-Benzyl-3-bromo-5-fluorobenzamide

N-Benzyl-3-bromo-5-fluorobenzamide

Cat. No.: B8009227
M. Wt: 308.14 g/mol
InChI Key: LOPKJAVXWCEAHJ-UHFFFAOYSA-N
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Description

N-Benzyl-3-bromo-5-fluorobenzamide is a benzamide derivative featuring a benzyl group attached to the amide nitrogen, with bromo (Br) and fluoro (F) substituents at the 3- and 5-positions of the benzoyl ring, respectively. This article compares its hypothetical properties with structurally analogous compounds documented in recent literature (see Table 1).

Properties

IUPAC Name

N-benzyl-3-bromo-5-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrFNO/c15-12-6-11(7-13(16)8-12)14(18)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPKJAVXWCEAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC(=CC(=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-3-bromo-5-fluorobenzamide typically involves the following steps:

    Bromination: The starting material, 3-fluorobenzamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Benzylation: The brominated intermediate is then subjected to benzylation. This can be achieved by reacting the intermediate with benzyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-3-bromo-5-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles (e.g., amines, thiols).

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an N-substituted benzamide derivative.

Scientific Research Applications

N-Benzyl-3-bromo-5-fluorobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzyl-3-bromo-5-fluorobenzamide involves its interaction with specific molecular targets. The bromine and fluorine substituents on the benzene ring can influence the compound’s reactivity and binding affinity to biological molecules. The benzyl group attached to the amide nitrogen can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and interaction with intracellular targets. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-Benzyl-3-bromo-5-fluorobenzamide to four structurally related benzamide derivatives (from the provided evidence), focusing on molecular composition, substituent effects, and physicochemical trends.

Table 1: Structural and Molecular Comparison

Compound Name (IUPAC) Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound (hypothetical) C₁₄H₁₁BrFNO ~328.16 (calculated) Benzamide ring : 3-Br, 5-F; N-substituent : Benzyl
5-Bromo-N-(3-chloro-2-methylphenyl)-2-fluorobenzamide C₁₄H₁₀BrClFNO 342.59 Benzamide ring : 5-Br, 2-F; N-substituent : 3-Cl, 2-methylphenyl
3-Bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide C₁₄H₈BrClF₃NO 378.57 Benzamide ring : 3-Br; N-substituent : 2-Cl, 5-CF₃ phenyl
5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide C₁₄H₁₁BrFNO₂ 324.15 Benzamide ring : 5-Br, 2-F; N-substituent : 2-methoxyphenyl

Key Observations

Substituent Position and Halogenation: The hypothetical compound (3-Br, 5-F) differs from (5-Br, 2-F) and (5-Br, 2-F) in halogen positioning. introduces a trifluoromethyl (CF₃) group, which significantly increases molecular weight (378.57 g/mol) and lipophilicity, a critical factor in membrane permeability .

Methoxy groups () introduce polarity, enhancing solubility in polar solvents compared to halogenated analogs .

Molecular Weight Trends :

  • The trifluoromethyl group in results in the highest molecular weight (378.57 g/mol), while the methoxy group in yields the lowest (324.15 g/mol). The hypothetical compound (~328 g/mol) aligns closer to simpler halogenated derivatives.

Research Findings and Implications

  • Bioactivity : Chloro- and trifluoromethyl-substituted benzamides (e.g., and ) are frequently explored as kinase inhibitors or antimicrobial agents due to their electron-deficient aromatic systems, which facilitate π-stacking interactions .
  • Synthetic Accessibility : Methoxy-substituted benzamides () are often synthesized via milder coupling conditions, whereas bromo/chloro derivatives may require palladium-catalyzed reactions .
  • Spectroscopic Data : Gas chromatography–mass spectrometry (GC-MS) analyses for compounds like those in highlight distinct fragmentation patterns influenced by halogen placement and N-substituents .

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